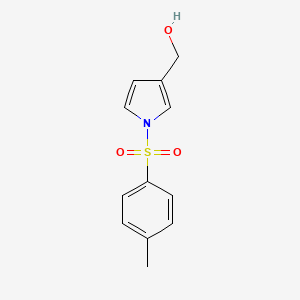

(1-Tosyl-1H-pyrrol-3-YL)methanol

Description

Core Scaffolds in Synthetic Chemistry and Materials Science

The pyrrole (B145914) ring is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its presence in natural products like heme, chlorophyll, and vitamin B12 is a testament to its fundamental role in biological systems. numberanalytics.comscitechnol.com In synthetic chemistry, pyrroles serve as versatile starting materials for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com For instance, the cholesterol-lowering drug Atorvastatin and the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin both contain a pyrrole ring. numberanalytics.com

Beyond the realm of life sciences, pyrrole-based materials have garnered significant attention in materials science. numberanalytics.com The conductive properties of polypyrrole, a polymer composed of repeating pyrrole units, have led to its use in developing conductive tissue engineering scaffolds, sensors, and organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comfrontiersin.orgmdpi.com The inherent basicity of the pyrrole nitrogen also allows for its use as a heterogeneous catalyst in various chemical transformations. frontiersin.org

The development of new synthetic methods to construct and functionalize the pyrrole ring remains an active area of research, driven by the continuous demand for novel molecules with specific properties. nih.govresearcher.lifebiolmolchem.com

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-8,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLGULJVLOSATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Tosyl 1h Pyrrol 3 Yl Methanol and Its Precursor Pyrrole Scaffolds

Strategies for Constructing the 1-Tosyl-1H-pyrrole Core Structure

The construction of the 1-Tosyl-1H-pyrrole core is a critical step in the synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol. Various synthetic strategies have been developed to achieve this, with the Van Leusen pyrrole (B145914) synthesis being a prominent and widely utilized method. nih.govnih.gov This section will delve into the Van Leusen approach and its contemporary adaptations, as well as alternative cycloaddition and annulation strategies that offer unique advantages in terms of regioselectivity and substrate scope.

The Van Leusen pyrrole synthesis is a powerful method for the construction of the pyrrole ring from tosylmethyl isocyanide (TosMIC) and an α,β-unsaturated compound acting as a Michael acceptor. nih.govnih.gov The reaction proceeds via a base-mediated cycloaddition and has seen numerous adaptations to broaden its applicability and efficiency.

The cornerstone of the Van Leusen synthesis is the [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene or alkyne. nih.govnih.gov Under basic conditions, TosMIC is deprotonated to form a stabilized carbanion. This carbanion then acts as a three-atom synthon, attacking the Michael acceptor. nih.gov The subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring. nih.gov This method is highly versatile, accommodating a wide range of electron-withdrawing groups on the Michael acceptor, including esters, ketones, nitriles, and nitro groups. nih.gov

A plausible reaction mechanism involves the initial deprotonation of TosMIC by a base to generate a carbanion. This anion then undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate then undergoes a 5-endo-dig cyclization, followed by elimination of the tosyl group to afford the pyrrole.

| Michael Acceptor Type | Electron-Withdrawing Group (EWG) | Base | Solvent | Resulting Pyrrole Substitution | Reference |

| α,β-Unsaturated Ester | -COOR | NaH | THF/DMSO | 3-Carboalkoxy pyrrole | nih.gov |

| α,β-Unsaturated Ketone | -COR | t-BuOK | THF | 3-Acyl pyrrole | nih.gov |

| α,β-Unsaturated Nitrile | -CN | K₂CO₃ | DMF | 3-Cyano pyrrole | nih.gov |

| Nitroalkene | -NO₂ | KOH | CH₃CN | 3-Nitro pyrrole | nih.gov |

To enhance synthetic efficiency, the Van Leusen reaction has been adapted into multi-component reaction (MCR) formats. These MCRs allow for the assembly of complex pyrrole structures in a single pot by combining three or more starting materials. For example, a four-component reaction involving an amine, an aldehyde, and two molecules of an isonitrile can lead to highly substituted pyrroles. researchgate.net Another notable example is the three-component reaction of nitrostyrenes, TosMIC, and ethyl chloroformate under strongly basic conditions to produce trisubstituted 4-nitropyrroles. researchgate.net These MCR approaches offer significant advantages in terms of atom economy and procedural simplicity.

The choice of base is a critical parameter in TosMIC-mediated pyrrole synthesis, significantly influencing reaction yields and, in some cases, regioselectivity. Both strong and weak bases have been successfully employed. Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi) are commonly used to ensure complete deprotonation of TosMIC. organic-chemistry.org However, milder bases such as potassium carbonate (K₂CO₃), piperidine, and morpholine (B109124) have also been found to be effective, particularly in promoting the cycloaddition step. organic-chemistry.org The combination of K₂CO₃ in dimethylformamide (DMF) is often considered an optimal choice for many TosMIC/imine cycloadditions. organic-chemistry.org The base sensitivity of the Michael acceptor can also dictate the choice of base, as demonstrated in the synthesis of 3,4-fused cycloalkanopyrroles where the yield was dependent on this factor. nih.gov

| Base | Solvent | Typical Substrates | Observations | Reference |

| NaH | THF/DMSO | α,β-Unsaturated ketones, esters | Strong base, effective for a wide range of substrates. | nih.gov |

| t-BuOK | THF, DMSO | Indole-2/3-vinylenes | Provided good yields in the synthesis of 3-indolylpyrroles. | researchgate.net |

| K₂CO₃ | DMF, CH₃CN | Imines, Styrylisoxazoles | Milder conditions, often optimal for sensitive substrates. | nih.govorganic-chemistry.org |

| LiOH·H₂O | Not specified | Chalcones | Used in the synthesis of aroyl-substituted pyrroles. | nih.gov |

While the Van Leusen reaction is a mainstay, several other powerful cycloaddition and annulation strategies have emerged for the synthesis of pyrrole rings, offering alternative pathways with distinct advantages. These methods often provide access to different substitution patterns and can be more suitable for specific target molecules.

Gold catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrroles are no exception. Gold(I)-catalyzed cascade reactions have been developed for the highly regioselective synthesis of multi-substituted pyrroles. nih.govorganic-chemistry.org One such strategy involves the intermolecular hydroamination/cyclization cascade of α-amino ketones and alkynes. nih.govorganic-chemistry.org This method is characterized by its broad functional group tolerance and the use of readily available starting materials. nih.govorganic-chemistry.org The high regioselectivity observed in these reactions is a significant advantage over some traditional methods. nih.gov Another innovative gold-catalyzed approach involves a two-step, one-pot synthesis of fused pyrroles starting from N-alkynylhydroxammonium salts and enolizable ketones, proceeding through a cascade reaction initiated by a 3,3-sigmatropic rearrangement. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Key Features | Yields | Reference |

| Gold(I) Complex | α-Amino Ketone | Alkyne | High regioselectivity, wide functional group tolerance. | Good to excellent | nih.govorganic-chemistry.org |

| BrettPhosAuNTf₂ | N-Alkynylhydroxammonium Salt | Enolizable Ketone | One-pot, cascade reaction, synthesis of fused pyrroles. | Moderate to good | nih.gov |

Alternative Cycloaddition and Annulation Strategies for Pyrrole Ring Formation

Organocatalytic Mannich/Cyclization/Aromatization Sequences Towards Pyrrole-3-Carbaldehydes

The construction of the pyrrole ring is a foundational step in the synthesis of this compound. Organocatalysis has emerged as a powerful tool for the synthesis of pyrrole-3-carbaldehydes, which are key precursors. These methods offer advantages from the perspective of synthetic efficiency and green chemistry. researchgate.net

One notable strategy involves a sequential multi-component reaction. For instance, N-aryl pyrrole-3-carbaldehydes can be synthesized through a secondary amine-catalyzed reaction of aldehydes, arylamines, and succinaldehyde (B1195056), using an oxidant like 2-Iodoxybenzoic acid (IBX). researchgate.netrsc.org This process has been shown to be effective for a range of aryl and even heteroaryl aldehydes, producing the desired products in moderate to good yields. rsc.org

The mechanism for this transformation typically begins with the formation of an enamine intermediate from the reaction of succinaldehyde and an amine catalyst. researchgate.netnih.gov This enamine then participates in a direct Mannich reaction with an in situ generated N-PMP-imine (from an aldehyde and an amine). researchgate.netnih.gov The resulting Mannich product undergoes intramolecular cyclization. researchgate.netnih.gov Subsequent acid-catalyzed dehydration and final aromatization, often facilitated by an oxidant like DDQ, yield the pyrrole-3-carbaldehyde. nih.gov

Another organocatalytic approach is the formal [3+2] cycloaddition. Densely substituted 3-formyl pyrroles can be accessed through a one-pot cascade reaction of 1,4-ketoaldehydes and imines in the presence of an amine catalyst. rsc.org This transformation proceeds via a chemoselective Mannich reaction, followed by intramolecular cyclization and aerobic oxidative aromatization. rsc.org

These organocatalytic methods provide a direct and efficient route to pyrrole-3-carbaldehydes, which are crucial intermediates for the synthesis of this compound.

Intramolecular Cyclocondensation of 2-Amino Acid-Derived Enamine-Type Schiff Bases

An alternative approach to constructing the pyrrole scaffold involves the intramolecular cyclocondensation of enamine-type Schiff bases derived from 2-amino acids. While the provided search results primarily focus on the synthesis and antifungal activity of these Schiff bases themselves, the underlying chemistry can be adapted for pyrrole synthesis. nih.gov

The synthesis of these enamine-type Schiff bases involves reacting a 2-amino acid with a 1,3-dicarbonyl compound. nih.gov These resulting enamines contain both the nucleophilic enamine moiety and an electrophilic ester or carboxylic acid group, setting the stage for a potential intramolecular cyclization to form a pyrrole ring. Although not explicitly detailed for pyrrole synthesis in the search results, this strategy represents a plausible pathway. The general principle of using amino acids as starting materials for heterocyclic synthesis is well-established. nih.gov

Palladium-Catalyzed Decarboxylative Reactions for Functionalized Pyrroles

Palladium catalysis offers a versatile and powerful method for the synthesis and functionalization of pyrrole rings. One key strategy is the palladium-catalyzed decarboxylative cross-coupling of pyrrole derivatives. researchgate.net This approach allows for the introduction of various substituents onto the pyrrole ring, providing a modular route to highly functionalized pyrroles. acs.org

A notable example is the palladium-catalyzed decarboxylative allylic alkylation of acyclic α-N-pyrrolyl ketones. This method allows for the synthesis of fully substituted α-N-pyrrolyl ketones with high yields and enantioselectivities. nih.gov The reaction utilizes an electron-deficient phosphinooxazoline ligand and proceeds efficiently with low catalyst loading. nih.gov The resulting products contain multiple reactive sites that can be further functionalized. nih.gov

Furthermore, palladium-catalyzed oxidative heterocyclization–alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols provides a convenient route to functionalized pyrroles. acs.org This reaction, carried out in an alcoholic solvent under a carbon monoxide and air atmosphere, yields pyrrole-3-carboxylic esters. acs.org The reaction can produce a mixture of Boc-protected and N-unsubstituted pyrroles, which can be fully converted to the deprotected form with a simple basic treatment. acs.org

Iron-Catalyzed Radical Cycloaddition of Enamides and 2H-Azirines

A novel and efficient method for synthesizing substituted pyrroles involves an iron-catalyzed radical cycloaddition of enamides and 2H-azirines. organic-chemistry.orgacs.orgnih.govacs.orgfigshare.com This reaction proceeds under mild, redox-neutral conditions and utilizes readily available starting materials. organic-chemistry.orgacs.orgnih.govacs.org The method demonstrates good tolerance for various functional groups and affords valuable triaryl-substituted pyrroles in good to high yields. acs.orgacs.orgfigshare.com

The proposed mechanism for this transformation involves the Fe(II)-catalyzed homolytic cleavage of the C-N bond in the 2H-azirine, which generates a radical intermediate. organic-chemistry.orgacs.orgacs.org This radical then couples with the enamide, followed by a ring closure and subsequent elimination steps to form the pyrrole ring. organic-chemistry.orgacs.org Radical-trapping experiments have provided evidence supporting the involvement of a radical ring-opening process. acs.org This iron-catalyzed approach expands the utility of 2H-azirines in organic synthesis and provides a versatile pathway for the production of polysubstituted pyrroles. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| FeCl₂ | 2H-Azirines and Enamides | Triaryl-substituted pyrroles | Mild, redox-neutral conditions; good functional group tolerance; high yields. organic-chemistry.orgacs.orgnih.gov |

Regioselective N-Substitution of Pyrrole with Sulfonyl Chlorides

Once the pyrrole scaffold is in place, the next step towards synthesizing this compound is the regioselective introduction of the tosyl group onto the nitrogen atom. Traditional methods for the N-substitution of pyrrole can often lead to a mixture of N- and C-substituted products due to the comparable nucleophilicity of the nitrogen and the carbon atoms of the pyrrole ring. organic-chemistry.org

A highly regioselective method for the N-substitution of pyrrole utilizes ionic liquids as the reaction medium. organic-chemistry.orgnjtech.edu.cn In ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]), pyrrole reacts with sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride), to afford N-substituted pyrroles in excellent yields. organic-chemistry.orgnjtech.edu.cn This method is highly general and proceeds under mild conditions, typically at temperatures between 40 and 80 degrees Celsius, with reaction times of one to two hours. organic-chemistry.org A significant advantage of this protocol is the ability to recycle the ionic liquid without a significant loss in efficiency. organic-chemistry.org

Another approach involves the reaction of pyrroles with sulfonyl chlorides in the presence of zinc oxide under solvent-free conditions, which has been shown to produce N-tosylpyrroles. mdpi.com

Introduction of the Hydroxymethyl Functionality at the Pyrrole C3 Position

With the (1-Tosyl-1H-pyrrol) scaffold established, the final key transformation is the introduction of the hydroxymethyl group at the C3 position. A common and direct method to achieve this is through the reduction of a 3-formylpyrrole (pyrrole-3-carbaldehyde) derivative.

The synthesis of this compound can be accomplished by reducing 1-tosyl-1H-pyrrole-3-carbaldehyde. This reduction can be carried out using a variety of standard reducing agents. While the specific reduction of 1-tosyl-1H-pyrrole-3-carbaldehyde is not explicitly detailed in the provided search results, the reduction of aldehydes to primary alcohols is a fundamental and well-established transformation in organic synthesis. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the presence of other functional groups in the molecule.

Direct Synthetic Routes to 3-Hydroxymethylpyrroles

While the reduction of a pre-formed aldehyde is a reliable method, direct synthetic routes to 3-hydroxymethylpyrroles are also of significant interest. One such approach involves the use of organocatalysis. Chiral BINOL phosphoric acids have been used to catalyze the reaction of pyrrole-3-carbinols with various nucleophiles. nih.gov Although this specific example focuses on further reactions of the carbinol, it highlights the accessibility of pyrrole-3-carbinols as synthetic intermediates.

Another potential direct route could involve the functionalization of a pre-existing pyrrole ring. For example, the reaction of a tosylated pyrrole with a suitable one-carbon electrophile that can be subsequently converted to a hydroxymethyl group represents a plausible, though less direct, pathway.

The synthesis of this compound is a multi-step process that relies on a combination of modern synthetic methodologies. The initial formation of the pyrrole ring can be achieved through various advanced techniques, including organocatalytic cascades and metal-catalyzed cycloadditions. Subsequent regioselective N-tosylation and the introduction of the hydroxymethyl group at the C3 position, typically via reduction of the corresponding aldehyde, complete the synthesis.

Reductive Methodologies for Pyrrole-3-carbaldehyde and Pyrrole-3-carboxylic Acid Derivatives

The synthesis of this compound is commonly achieved through the reduction of its corresponding aldehyde or carboxylic acid precursors. The selection of the reducing agent and reaction conditions is critical to ensure high yields and chemoselectivity, particularly given the sensitivity of the tosyl protecting group and the pyrrole ring to certain reagents.

The direct reduction of the aldehyde functional group in precursors like 1-Tosyl-1H-pyrrole-3-carbaldehyde offers a straightforward route to the target alcohol. This transformation can be effectively carried out using metal hydride reagents. For instance, sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of converting aldehydes to primary alcohols. smolecule.com A similar transformation has been reported for the reduction of 1-Trityl-1H-pyrrole-3-carbaldehyde to 1-Trityl-1H-pyrrole-3-methanol using either sodium borohydride or the more potent lithium aluminum hydride (LiAlH₄). smolecule.com

Lithium aluminum hydride is a powerful reducing agent that can reduce a wide range of carbonyl compounds, including carboxylic acids and their derivatives. libretexts.orgmasterorganicchemistry.com However, its high reactivity necessitates careful control of reaction conditions to avoid over-reduction or undesired side reactions. For the reduction of carboxylic acids, an acid-base reaction first occurs, generating a carboxylate salt and hydrogen gas, which then undergoes reduction. masterorganicchemistry.com

The reduction of esters, such as the methyl or ethyl ester of 1-Tosyl-1H-pyrrole-3-carboxylic acid, to the corresponding primary alcohol is also a viable synthetic pathway. LiAlH₄ is highly effective for this transformation. libretexts.org More specialized and less reactive hydride reagents, such as lithium tri-tert-butoxyaluminohydride (LiAl[OC(CH₃)₃]₃H), can be employed to achieve partial reduction of acyl chlorides to aldehydes, which can then be further reduced to the alcohol in a subsequent step. libretexts.org

A recent study on the one-pot conversion of esters to acetals highlighted the successful hydrosilylation of an N-tosyl indole-3-acetic acid ester, a structurally related compound, which proceeded smoothly at the ester group. acs.org This suggests that catalytic hydrosilylation could be a potential reductive method for derivatives of 1-Tosyl-1H-pyrrole-3-carboxylic acid.

The following table summarizes various reductive methodologies applicable to the synthesis of this compound and its precursors.

Interactive Data Table: Reductive Methodologies for Pyrrole Derivatives

| Precursor | Reagent | Product | Key Features |

| 1-Tosyl-1H-pyrrole-3-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | Mild and selective reduction of the aldehyde. smolecule.com |

| 1-Tosyl-1H-pyrrole-3-carbaldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound | Powerful reducing agent, requires careful control. smolecule.com |

| 1-Tosyl-1H-pyrrole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Effective for carboxylic acid reduction. libretexts.orgmasterorganicchemistry.com |

| Ester of 1-Tosyl-1H-pyrrole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Common and efficient method for ester reduction. libretexts.org |

| N-Tosyl indole-3-acetic acid ester | Dimethylchlorosilane (DMCS), SBR12 catalyst | Corresponding acetal | Demonstrates the feasibility of hydrosilylation for N-tosylated heterocycles. acs.org |

Green Chemistry Principles in the Synthesis of this compound and Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance sustainability. These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. scielo.org.za

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. pensoft.netpensoft.net The application of microwave irradiation in the synthesis of pyrrole derivatives has been well-documented.

For instance, the Paal-Knorr condensation, a fundamental method for pyrrole synthesis, has been shown to be significantly more efficient under microwave heating. pensoft.net One study reported a microwave-assisted Paal-Knorr synthesis of pyrroles using a nano-organocatalyst in an aqueous medium at 140 °C, achieving high yields in just 20 minutes. pensoft.net Another example is the Piloty-Robinson pyrrole synthesis, where microwave radiation greatly reduces the time required for the cyclization and pyrrole formation. nih.gov

The table below showcases examples of microwave-assisted synthesis of pyrrole and related heterocyclic compounds, illustrating the potential for applying this technology to the synthesis of this compound.

Interactive Data Table: Microwave-Assisted Synthesis of Heterocycles

| Reaction Type | Substrates | Conditions | Key Advantages |

| Paal-Knorr Condensation | Tetrahydro-2,5-dimethoxyfuran, Amines | Nano-organocatalyst, Water, 140 °C, 20 min | Rapid reaction, high yields, aqueous medium. pensoft.net |

| Piloty-Robinson Synthesis | Hydrazine, Saturated Aldehyde, Benzoyl Chloride | Microwave irradiation, 180 °C, 30-60 min | Reduced reaction time, moderate to good yields. nih.gov |

| Imidazole Synthesis | Polymer-bound imines, TOSMIC | Microwave irradiation | Excellent yield and high purity. beilstein-journals.org |

| Pyrazolo-pyrimidinyl Synthesis | Various intermediates | Microwave irradiation, various temperatures and times | Dramatically reduced overall reaction time, comparable or superior yields. pensoft.net |

Implementation of Solvent-Free and Aqueous Reaction Environments

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. scielo.org.za Consequently, the development of solvent-free and aqueous reaction conditions for the synthesis of pyrrole derivatives is a significant area of research.

Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. pensoft.net The synthesis of 1-phenyl-3-tosyl-1H-pyrrole has been achieved in moderate yield under solvent-free conditions by reacting 1-phenyl-1H-pyrrole with tosyl chloride in the presence of zinc oxide. mdpi.com Another study reported the solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds from L-tryptophan with moderate to good yields. unimi.it Microwave irradiation can also be combined with solvent-free conditions, as demonstrated in the reduction of aldehydes and ketones using silica-supported sodium borohydride, which resulted in high yields and significantly reduced reaction times. sapub.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed in water using iron(III) chloride as a catalyst. publish.csiro.au Furthermore, a task-specific basic ionic liquid has been used as a recyclable catalyst for the three-component, one-pot condensation reaction to form functionalized pyrroles in an aqueous medium. thieme-connect.com

The following table provides examples of solvent-free and aqueous synthetic methods for pyrrole derivatives.

Interactive Data Table: Solvent-Free and Aqueous Synthesis of Pyrroles

| Reaction | Conditions | Product | Green Advantage |

| Sulfonylation of 1-phenyl-1H-pyrrole | Tosyl chloride, ZnO, 80-85 °C | 1-Phenyl-3-tosyl-1H-pyrrole | Solvent-free, moderate yield. mdpi.com |

| Three-component synthesis | L-tryptophan derivatives, 1,3-dicarbonyls, KOH | 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds | Solvent-free, moderate to good yields. unimi.it |

| Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran (B146720), Amines | N-substituted pyrroles | Aqueous medium, iron(III) chloride catalyst. publish.csiro.au |

| Three-component condensation | Acid chlorides, amino acids, dialkyl acetylenedicarboxylates | Functionalized pyrroles | Aqueous medium, recyclable ionic liquid catalyst. thieme-connect.com |

Utilization and Recycling of Ionic Liquids in Pyrrole Synthesis

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. thieme-connect.com They can act as both solvents and catalysts in organic reactions.

Several studies have demonstrated the successful application of ionic liquids in the synthesis of pyrrole derivatives. For example, a basic functionalized ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), has been used as a recyclable catalyst for the synthesis of highly functionalized pyrroles in an aqueous medium. thieme-connect.com The catalyst was recycled for subsequent reactions without a significant loss of efficiency. thieme-connect.com

In another approach, a nano-Fe₃O₄-supported Lewis acidic ionic liquid was developed as a highly effective and recyclable catalyst for the preparation of pyrroles under solvent-free sonication. publish.csiro.au Furthermore, silica-grafted ionic liquids, such as silica-grafted N-propyl-imidazolium hydrogen sulfate (B86663) ([Sipim]HSO₄), have been employed as recyclable heterogeneous catalysts for the synthesis of various heterocyclic compounds under solvent-free conditions. scirp.org The heterogeneous nature of this catalyst simplifies its recovery and reuse. scirp.org

The recyclability of ionic liquids is a crucial factor in their classification as green solvents. Various methods have been developed for their recovery, including simple filtration for heterogeneous catalysts or extraction and re-use for homogeneous systems. scirp.orggoogle.com

The table below summarizes the use of recyclable ionic liquids in the synthesis of pyrroles and related compounds.

Interactive Data Table: Recyclable Ionic Liquids in Pyrrole Synthesis

| Ionic Liquid System | Reaction | Key Features |

| 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) | Three-component synthesis of functionalized pyrroles | Aqueous medium, recyclable catalyst, high yields. thieme-connect.com |

| Nano-Fe₃O₄-supported Lewis acidic ionic liquid | Synthesis of pyrroles | Solvent-free, sonication, highly effective, recyclable catalyst. publish.csiro.au |

| Silica-grafted N-propyl-imidazolium hydrogen sulfate ([Sipim]HSO₄) | Synthesis of various heterocycles | Heterogeneous, recyclable catalyst, solvent-free conditions. scirp.org |

Chemical Transformations and Derivatization Strategies of 1 Tosyl 1h Pyrrol 3 Yl Methanol

Reactions Involving the Primary Alcohol Moiety at C3

The primary alcohol at the C3 position of (1-Tosyl-1H-pyrrol-3-YL)methanol is a key site for functionalization. Standard alcohol chemistry can be applied to introduce a variety of other functional groups, thereby expanding the synthetic utility of this scaffold.

The primary alcohol of this compound can be selectively oxidized to afford either the corresponding aldehyde, 1-Tosyl-1H-pyrrole-3-carbaldehyde, or the carboxylic acid, 1-Tosyl-1H-pyrrole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

The synthesis of 1-Tosyl-1H-pyrrole-3-carbaldehyde is a crucial transformation, as the aldehyde group can participate in numerous subsequent reactions. Conversely, the reduction of this aldehyde yields the parent alcohol, this compound. Further oxidation of the aldehyde leads to the formation of 1-Tosyl-1H-pyrrole-3-carboxylic acid, a derivative that opens avenues for amide bond formation and other carboxylic acid-based transformations. oakwoodchemical.com The oxidation of similar 3-(hydroxyalkyl)pyrrole derivatives to 3-acylpyrroles has been successfully achieved using reagents like manganese(IV) oxide. orgsyn.org

Table 1: Oxidation and Reduction Reactions of the C3-Methanol Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., PCC, DMP) | 1-Tosyl-1H-pyrrole-3-carbaldehyde | Oxidation |

| 1-Tosyl-1H-pyrrole-3-carbaldehyde | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | 1-Tosyl-1H-pyrrole-3-carboxylic acid | Oxidation |

| 1-Tosyl-1H-pyrrole-3-carbaldehyde | Reducing Agent (e.g., NaBH₄) | This compound | Reduction |

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate this transformation, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.com This is typically achieved by converting the alcohol into a tosylate or a halide.

Common reagents for converting primary alcohols into alkyl halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. libretexts.orgyoutube.com These reactions generally proceed via an Sₙ2 mechanism. libretexts.org Once the corresponding (1-Tosyl-1H-pyrrol-3-YL)methyl halide is formed, it can readily undergo substitution with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups at the C3-methyl position.

Another strategy involves the formation of an alkyl tosylate by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org The resulting tosylate is an excellent leaving group and can be displaced by nucleophiles in Sₙ1 or Sₙ2 reactions. libretexts.org

The primary alcohol of this compound can undergo esterification and etherification to yield a variety of derivatives.

Esterification: Esters can be prepared through reaction with carboxylic acids or their derivatives. A common method is Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base such as pyridine, to form the ester under milder conditions.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the corresponding ether.

Functionalization and Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring itself is a site for further chemical modification, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. The N-tosyl group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole.

In general, electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position due to the greater stability of the resulting cationic intermediate (arenium ion), which can be stabilized by more resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.comyoutube.com For a 1,3-disubstituted pyrrole like this compound, the available positions for substitution are C2, C4, and C5. The directing effects of the existing N-tosyl and C3-hydroxymethyl groups will determine the regiochemical outcome of subsequent reactions.

Electrophilic halogenation, for instance, can be used to introduce a handle for further transformations. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the regioselective halogenation of pyrrole rings. The precise position of halogenation on the this compound ring would depend on the interplay of the electronic and steric effects of the substituents.

The halogenated derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Following the regioselective halogenation of the pyrrole nucleus (as described in 3.2.1), the resulting aryl halide can be coupled with various organometallic reagents. Common cross-coupling reactions applicable in this context include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.

Negishi Coupling: Coupling with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium.

Heck Coupling: Coupling with an alkene in the presence of a palladium catalyst. researchgate.net

These reactions allow for the introduction of a wide array of alkyl, alkenyl, alkynyl, and aryl groups onto the pyrrole ring, providing a robust strategy for the synthesis of highly functionalized and complex pyrrole derivatives.

Table 2: Representative Metal-Catalyzed Cross-Coupling Scheme

| Halogenated Substrate | Coupling Partner | Catalyst/Base System | Product Type |

|---|---|---|---|

| (2-Halo-1-tosyl-1H-pyrrol-3-yl)methanol | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | (2-Aryl-1-tosyl-1H-pyrrol-3-yl)methanol |

| (4-Halo-1-tosyl-1H-pyrrol-3-yl)methanol | R-ZnCl | Pd₂(dba)₃ / PCyp₃ | (4-Alkyl-1-tosyl-1H-pyrrol-3-yl)methanol |

| (5-Halo-1-tosyl-1H-pyrrol-3-yl)methanol | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (5-Alkyl-1-tosyl-1H-pyrrol-3-yl)methanol |

Dearomatization Strategies of N-Tosylpyrroles

The dearomatization of N-tosylpyrroles represents a key strategy for accessing non-aromatic, saturated, or partially saturated pyrrolidinic structures, which are prevalent in many biologically active compounds. The electron-withdrawing nature of the tosyl group facilitates the reduction of the pyrrole ring, which is otherwise challenging due to its aromatic stability.

One established method for the dearomatization of N-sulfonylpyrroles involves reduction with sodium cyanoborohydride in trifluoroacetic acid (TFA). This approach has been shown to effectively reduce N-phenylsulfonylpyrroles bearing alkyl or acyl groups at the C-2 or C-3 position to the corresponding 3-pyrrolines. researchgate.net The reaction is believed to proceed via protonation of the pyrrole ring at the C-2 position, forming an iminium ion intermediate that is subsequently reduced by the hydride reagent. While effective, the use of strong acid and potentially hazardous reagents necessitates careful handling. researchgate.net

More recent and milder approaches utilize catalytic hydrosilylation or hydroboration. These methods offer a powerful alternative to traditional hydrogenation for the dearomative reduction of N-heteroarenes. researchgate.net The catalytic reduction of unactivated N-heteroarenes with silanes and boranes can be achieved using transition-metal catalysts or metal-free organocatalyst systems. researchgate.netfrontiersin.org For instance, borane-catalyzed hydrosilylation can generate cyclic N-silyl enamines from various N-heteroarenes, which can be used in situ for further transformations. frontiersin.org Earth-abundant transition metals have also been shown to catalyze the 1,2-selective hydroboration of N-heteroarenes. frontiersin.org These catalytic systems exhibit a high degree of functional group tolerance and provide access to a range of partially saturated pyrrole derivatives under milder conditions.

A summary of representative dearomatization conditions for N-sulfonylpyrroles is presented below.

| Reagent/Catalyst System | Substrate Type | Product | Notes |

| Sodium cyanoborohydride / TFA | N-Phenylsulfonylpyrroles with C-2 or C-3 substituents | 3-Pyrrolines | Effective but requires strong acid. researchgate.net |

| Borane-catalyzed hydrosilylation | N-Heteroarenes | Cyclic N-silyl enamines | In situ generation for further reactions. frontiersin.org |

| Earth-abundant transition metal-catalyzed hydroboration | N-Heteroarenes | 1,2-Dihydropyrroles | High selectivity and functional group tolerance. frontiersin.org |

| Zinc / HCl | 2-Acyl-N-sulfonylpyrroles | 3-Pyrrolines | Harsh conditions, but rapid and high-yielding. researchgate.net |

Formation of Fused and Polycyclic Systems from this compound Derivatives

The functional handle provided by the hydroxymethyl group in this compound, combined with the reactivity of the N-tosylpyrrole core, allows for the construction of a variety of fused and polycyclic systems. These strategies often involve the conversion of the hydroxymethyl group into other functionalities that can participate in intramolecular cyclization reactions.

Synthesis of Pyrrolo-Dihydrochromene and Pyrrolo-Dihydroquinoline Systems

The synthesis of pyrrolo-dihydrochromene and pyrrolo-dihydroquinoline systems from derivatives of this compound can be envisioned through several strategic pathways. One plausible approach involves the initial oxidation of the C-3 methanol (B129727) to an aldehyde. This pyrrole-3-carboxaldehyde can then serve as a key intermediate in classical cyclization reactions.

For the synthesis of pyrrolo-dihydroquinoline systems, a Pictet-Spengler reaction offers a viable route. wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In this context, a suitably substituted aniline (B41778) derivative could be coupled to the C-4 or C-5 position of the pyrrole ring, followed by reaction with the C-3 aldehyde to construct the fused quinoline (B57606) ring. The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich pyrrole ring. wikipedia.org

A related strategy for constructing fused quinolines is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.orgwikiwand.com Derivatives of this compound could be elaborated to form the necessary Schiff base precursor for this transformation.

For the synthesis of pyrrolo-dihydrochromene systems, a Barton-Zard-type reaction provides a powerful tool. A regioselective one-pot method for the synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles has been reported from 3-nitro-2H-chromenes and ethyl isocyanoacetate. researchgate.net A derivative of this compound, such as the corresponding isocyanide, could potentially participate in a similar cyclization.

The following table outlines potential synthetic strategies for these fused systems.

| Target System | Key Reaction | Proposed Precursor from this compound |

| Pyrrolo-dihydroquinoline | Pictet-Spengler Reaction | (1-Tosyl-4-aminoaryl-1H-pyrrol-3-yl)carbaldehyde |

| Pyrrolo-dihydroquinoline | Pomeranz-Fritsch Reaction | N-((1-Tosyl-1H-pyrrol-3-yl)methylene)aniline derivative |

| Pyrrolo-dihydrochromene | Barton-Zard Reaction | 1-Tosyl-3-(isocyanomethyl)-1H-pyrrole and a substituted chromene |

Cyclization Reactions Leading to Annulated Pyrrole Derivatives

A variety of other annulated pyrrole derivatives can be accessed from this compound through diverse cyclization strategies. These methods often rely on the introduction of a suitable reactive group at the C-3 methyl position, which can then react with another part of the molecule or with an external reagent to form a new ring.

One such strategy is the Stolle cyclization, which can be adapted for the synthesis of pyrrolo[3,2,1-ij]quinoline derivatives. This reaction typically involves the reaction of an arylamine with an α-haloacyl chloride, followed by a Friedel-Crafts-type cyclization. By converting the hydroxymethyl group of this compound into a carboxylic acid or a related derivative, it can be activated and induced to cyclize onto an adjacent aromatic ring.

Furthermore, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a pyrazole-promoted reaction of diketene, isatin, and primary amines. nih.gov While this is a multi-component reaction, it highlights the feasibility of constructing such fused systems. A derivative of this compound, for example, the corresponding amine, could potentially be employed in a similar transformation.

Cascade reactions also offer an efficient route to complex fused systems. For instance, a cascade reaction involving a Pictet-Spengler-type cyclization followed by a Smiles rearrangement has been used to synthesize novel pyrrolo[1,2-f]pteridine derivatives from a 4-chloro-5-pyrrol-1-ylpyrimidine amino aldehyde. nih.gov This demonstrates how a strategically placed amino aldehyde on a pyrrole ring can lead to the formation of intricate polycyclic structures. The hydroxymethyl group of the title compound is a convenient precursor to the required aldehyde functionality.

The following table summarizes some cyclization strategies for the formation of annulated pyrroles.

| Target Annulated System | Key Reaction Type | Required Derivative of this compound |

| Pyrrolo[3,2,1-ij]quinoline | Stolle Cyclization | (1-Tosyl-1H-pyrrol-3-yl)acetic acid |

| Pyrrolo[3,4-c]quinoline | Multi-component Reaction | 1-Tosyl-3-(aminomethyl)-1H-pyrrole |

| Pyrrolo[1,2-f]pteridine | Cascade (Pictet-Spengler/Smiles) | (1-Tosyl-5-(pyrimidinylamino)-1H-pyrrol-3-yl)carbaldehyde |

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Tosyl 1h Pyrrol 3 Yl Methanol Synthesis and Reactivity

Detailed Reaction Mechanisms of Pyrrole (B145914) Ring Formation

The formation of the N-tosylated pyrrole core, the foundational structure of (1-Tosyl-1H-pyrrol-3-YL)methanol, can be achieved through several established synthetic methodologies. The most pertinent of these are the Paal-Knorr and Clauson-Kaas syntheses, which are adaptable for use with sulfonamides.

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield a pyrrole. organic-chemistry.org When p-toluenesulfonamide (B41071) is used as the amine source, it leads to the corresponding N-tosyl pyrrole. The reaction mechanism has been a subject of detailed investigation to clarify the sequence of events. A plausible mechanism, supported by experimental evidence, involves the initial formation of a hemiaminal by the attack of the sulfonamide nitrogen on one of the carbonyl groups. wikipedia.org This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a dihydroxy-pyrrolidine intermediate. Subsequent dehydration steps then lead to the aromatic pyrrole ring. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The use of weak acids like acetic acid can accelerate the reaction. organic-chemistry.org

Clauson-Kaas Pyrrole Synthesis: This is a widely used method for preparing N-substituted pyrroles, including N-sulfonyl derivatives. beilstein-journals.orgnih.gov The reaction employs 2,5-dialkoxytetrahydrofuran as a surrogate for a 1,4-dicarbonyl compound, which reacts with a primary amine—in this case, a sulfonamide—in the presence of an acid catalyst. beilstein-journals.orgacs.org The generally accepted mechanism proceeds as follows beilstein-journals.org:

Acid-catalyzed ring opening: The 2,5-dialkoxytetrahydrofuran is protonated, leading to the opening of the furan (B31954) ring to form a carbocation intermediate.

Nucleophilic attack: The primary amine (or sulfonamide) acts as a nucleophile, attacking the carbocation.

Cyclization and Elimination: A series of proton transfer and elimination steps, including the loss of alcohol molecules, results in the formation of an intermediate that subsequently cyclizes.

Aromatization: A final dehydration step yields the stable N-substituted pyrrole ring. beilstein-journals.org

A variety of catalysts, from traditional Brønsted acids like acetic acid to Lewis acids and greener alternatives, have been employed to facilitate the Clauson-Kaas reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov

Van Leusen Pyrrole Synthesis: Another notable method is the Van Leusen reaction, which constructs the pyrrole ring via a [3+2] cycloaddition. nih.govwikipedia.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an electron-deficient alkene (an enone) in the presence of a base. The mechanism involves the base-mediated formation of a carbanion from TosMIC, which then attacks the alkene in a Michael addition. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole. nih.gov

| Reaction Name | Key Reactants | General Mechanism | Relevance to N-Tosyl Pyrroles |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (e.g., p-toluenesulfonamide) | Amine condensation with both carbonyls, cyclization, and dehydration. organic-chemistry.orgalfa-chemistry.com | Directly applicable by using a sulfonamide as the amine source. rgmcet.edu.in |

| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran, Primary amine (e.g., p-toluenesulfonamide) | Acid-catalyzed ring opening of furan, nucleophilic attack by amine, cyclization, and aromatization. beilstein-journals.orgbeilstein-journals.org | A common and efficient method for synthesizing N-sulfonyl pyrroles. acs.orgbath.ac.uk |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyl compound | [3+2] cycloaddition between a TosMIC-derived anion and an alkene, followed by elimination. nih.gov | Primarily used for synthesizing substituted pyrroles; the tosyl group is part of the reagent, not the final N-substituent. |

Elucidation of Regioselectivity and Stereoselectivity in Derivatization Reactions

The tosyl group on the pyrrole nitrogen is strongly electron-withdrawing, which significantly influences the regiochemical outcome of subsequent derivatization reactions, particularly electrophilic substitutions.

Regioselectivity: Unlike the highly reactive parent pyrrole which typically undergoes electrophilic substitution at the C2 position, N-sulfonyl pyrroles exhibit different and often more complex reactivity patterns. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack. However, substitution is still possible under forcing conditions, and the regioselectivity is a subject of mechanistic interest.

Studies on the acylation of N-tosyl pyrrole have provided key insights. For instance, acylation with acetic acid and triflic anhydride (B1165640) can result in the formation of a 3-acyl-N-tosylpyrrole. bath.ac.uknih.gov Mechanistic studies involving NMR monitoring have revealed that this may not be a direct C3-acylation. Instead, the reaction can proceed via an initial, kinetically favored acylation at the C2 position, followed by an acid-catalyzed isomerization to the thermodynamically more stable C3-substituted product. acs.orgnih.gov This regiochemical outcome is distinct from that of N-alkoxycarbonyl pyrroles, which tend to yield the 2-acylated product exclusively under similar conditions, highlighting the specific electronic influence of the N-sulfonyl group. nih.gov The formation of the 3-substituted isomer is crucial for the synthesis of this compound.

Stereoselectivity: Stereoselectivity is primarily a consideration during the synthesis of the pyrrole ring itself if chiral, non-racemic starting materials are used. In the Clauson-Kaas synthesis, it has been reported that the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with chiral primary amines can proceed without detectable epimerization at the chiral center. beilstein-journals.org This indicates that the cyclization process is stereoretentive, a valuable feature for the synthesis of chiral pyrrole-containing molecules. For this compound itself, the hydroxymethyl group at the C3 position is achiral. However, subsequent reactions at this alcohol moiety or on a chiral precursor could involve stereoselective transformations.

Kinetic Studies of Key Synthetic Transformations of this compound and its Precursors

While specific kinetic data for the synthesis of this compound are not extensively documented, kinetic investigations of the underlying reaction types provide valuable mechanistic understanding.

Kinetic studies of the Paal-Knorr synthesis have revealed important details about the rate-determining step. Investigations by Amarnath and colleagues demonstrated that meso- and dl-diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates, which rules out any mechanism involving a common enamine intermediate prior to the rate-determining cyclization step. organic-chemistry.org Their work supports a mechanism where the cyclization of a hemiaminal intermediate is the rate-determining step. organic-chemistry.orgwikipedia.org Furthermore, these studies showed that the electronic nature of substituents on the amine nucleophile significantly impacts the reaction rate. An electron-withdrawing nitro group on an aniline (B41778) derivative increased the rate of cyclization, while an electron-donating methoxy (B1213986) group decreased it. organic-chemistry.org This suggests that factors influencing the nucleophilicity of the intermediate and the stability of transition states play a critical kinetic role.

In the context of derivatization, the observed isomerization of 2-acyl-N-tosylpyrrole to the 3-acyl isomer is a kinetically controlled process. acs.orgnih.gov NMR monitoring allows for the observation of the formation and subsequent disappearance of the kinetic product (2-acyl) as the thermodynamic product (3-acyl) is formed over time. acs.org This provides a qualitative understanding of the relative rates of acylation at the C2 position versus the rate of isomerization to the C3 position under the reaction conditions.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for elucidating the complex reaction pathways and energetics involved in the synthesis and reactivity of heterocyclic compounds like this compound.

DFT calculations provide deep insights into reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation barriers.

For the Paal-Knorr synthesis, DFT studies have corroborated and refined the proposed mechanism. rgmcet.edu.in These computational analyses concluded that the most favorable reaction pathway consists of hemiaminal formation, followed by a rate-determining hemiaminal cyclization, and concluding with a dehydration step to yield the pyrrole. rgmcet.edu.in DFT calculations highlighted the crucial role of water and hydrogen-bonding interactions in catalyzing the necessary proton-transfer steps throughout the reaction sequence. rgmcet.edu.in

DFT has also been instrumental in explaining the differences in reactivity and regioselectivity between N-sulfonyl and N-alkoxycarbonyl protected pyrroles. A comparative computational study concluded that the nitrogen atom in an N-sulfonylpyrrole is more pyramidalized compared to the flatter N-alkoxycarbonyl analogue. nih.gov This geometric difference, along with electronic factors, makes the N-sulfonylpyrrole less deactivated, which can rationalize the observed differences in acylation outcomes. bath.ac.uknih.gov DFT calculations have also been employed to investigate the reaction pathways of pyrrole substrates with diazoesters, identifying the transition states for C-H insertion products. researchgate.net Such studies are crucial for predicting and controlling the functionalization of the pyrrole ring.

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Paal-Knorr Mechanism | Confirmed the rate-determining step is hemiaminal cyclization; highlighted the catalytic role of water. rgmcet.edu.in |

| Density Functional Theory (DFT) | Reactivity of N-Protected Pyrroles | Showed N-sulfonylpyrroles have a more pyramidal nitrogen than N-alkoxycarbonyl pyrroles, explaining reactivity differences. nih.gov |

| Density Functional Theory (DFT) | Pyrrole Functionalization | Elucidated pathways for C-H insertion reactions with diazoesters, providing energy profiles and transition state geometries. researchgate.net |

While DFT is excellent for modeling specific reaction steps, Molecular Dynamics (MD) simulations are used to understand the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent).

Although specific MD studies on this compound are not prominent in the literature, the methodology's potential can be understood from studies on related systems, such as diketopyrrolopyrrole (DPP)-based oligomers. researchgate.netchemrxiv.org In these studies, MD simulations were used to investigate the local structuring, aggregation behavior, and conformational flexibility of the polymer chains at an atomic level. researchgate.net The simulations revealed how interactions between molecular fragments drive aggregation and how polymer chain rigidity affects the final structure. chemrxiv.org

By analogy, MD simulations of this compound could provide critical insights into:

Conformational Landscape: Mapping the rotational freedom of the tosyl group relative to the pyrrole ring and the flexibility of the hydroxymethyl side chain. The preferred conformations can influence which face of the pyrrole ring is more accessible for reactions.

Solvent Interactions: Simulating the explicit interactions between the solute and surrounding solvent molecules to understand solvation shells and how they might stabilize or destabilize reactive intermediates and transition states.

Reactivity Prediction: By understanding the dominant conformations and their accessibility, MD can help predict the molecule's reactivity patterns, complementing the static picture provided by DFT.

Together, DFT and MD provide a powerful computational toolkit for a comprehensive understanding of the mechanistic intricacies governing the synthesis and reactivity of this compound.

Computational Chemistry and Theoretical Characterization of 1 Tosyl 1h Pyrrol 3 Yl Methanol and Its Derivatives

Prediction and Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential Surface)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed analysis of this structure and the prediction of various reactivity descriptors.

Electronic Structure and Frontier Molecular Orbitals: The electronic properties of (1-Tosyl-1H-pyrrol-3-YL)methanol are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net For similar pyrrole (B145914) derivatives, DFT calculations have been used to determine these energies, providing insights into their electronic characteristics. researchgate.netrsc.org

Fukui Functions: The Fukui function, f(r), is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.descm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgfaccts.descm.com

f+(r) corresponds to a nucleophilic attack (addition of an electron) and highlights the most electrophilic sites.

f-(r) relates to an electrophilic attack (removal of an electron) and points to the most nucleophilic sites.

f0(r) is associated with a radical attack.

For a molecule like this compound, Fukui function analysis can predict which atoms are most susceptible to chemical reactions, guiding synthetic modifications. For instance, in related pyrrole systems, the carbon atoms of the pyrrole ring and the oxygen atoms of the sulfonyl and methanol (B129727) groups are often identified as key reactive centers. acs.org

Molecular Electrostatic Potential (MEP) Surface: The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophiles and nucleophiles. researchgate.netresearchgate.netresearcher.life The MEP map displays different potential values in various colors. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the sulfonyl and hydroxyl groups, making them sites for electrophilic interaction. The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential, marking them as sites for nucleophilic interaction. researchgate.net

| Reactivity Descriptor | Predicted Region of High Reactivity in this compound |

| HOMO | Likely localized on the pyrrole ring, indicating its electron-donating character. |

| LUMO | Likely distributed over the tosyl group, suggesting its electron-accepting nature. |

| Fukui Function (f-) | Pyrrole ring carbons and nitrogen, indicating susceptibility to electrophilic attack. |

| Fukui Function (f+) | Oxygen atoms of the sulfonyl and hydroxyl groups, indicating susceptibility to nucleophilic attack. |

| MEP (Negative) | Around the oxygen atoms of the sulfonyl and hydroxyl groups. |

| MEP (Positive) | Around the hydrogen atom of the hydroxyl group and the hydrogens of the pyrrole ring. |

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. uci.eduyoutube.com

The search process involves generating a multitude of different conformations by systematically or randomly rotating these bonds, followed by energy minimization of each generated structure using molecular mechanics or quantum mechanical methods. uci.edu

Energy Minima Identification: After a conformational search, the resulting structures are ranked by their energies. The conformation with the lowest energy is the global minimum, representing the most stable structure of the molecule. Other low-energy conformations are local minima. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

A DFT study on a related compound, Tosyl-D-Proline, confirmed a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis. indexcopernicus.com A similar approach would be applied to this compound to validate the identified energy minima. The analysis would likely reveal that the orientation of the tosyl group relative to the pyrrole ring and the positioning of the hydroxymethyl group significantly influence the conformational stability.

| Dihedral Angle | Description | Expected Low-Energy Orientations |

| C(pyrrole)-N-S-C(tosyl) | Rotation of the tosyl group relative to the pyrrole ring. | Orientations that minimize steric hindrance between the tosyl group and the pyrrole substituents. |

| C(pyrrole)-C(methanol)-O-H | Rotation of the hydroxyl hydrogen. | Orientations that may allow for intramolecular hydrogen bonding with the sulfonyl oxygen or the pyrrole nitrogen. |

| N-C(pyrrole)-C(methanol)-O | Rotation of the hydroxymethyl group. | Staggered conformations to relieve steric strain. |

Theoretical Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. royalsocietypublishing.orgnih.gov

Theoretical Vibrational Spectroscopy (IR and Raman): Theoretical infrared (IR) and Raman spectra can be calculated using DFT methods. nih.govresearchgate.net After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. This calculation provides the vibrational frequencies and their corresponding intensities. The predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, the theoretical IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the S=O stretches of the sulfonyl group, the C-H stretches of the aromatic and pyrrole rings, and the various vibrations of the pyrrole ring itself. A study on Tosyl-D-Proline successfully identified key functional groups through their distinct IR absorption peaks using DFT calculations. indexcopernicus.com

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and coupling constants (J) is another powerful application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is commonly employed for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Theoretical ¹H and ¹³C NMR spectra for this compound can be calculated. The predicted chemical shifts would help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. For example, the protons on the pyrrole ring would have distinct chemical shifts depending on their electronic environment, which is influenced by the electron-withdrawing tosyl group and the hydroxymethyl substituent. The accuracy of these predictions is often improved by averaging the results over several low-energy conformations. researchgate.net

| Spectroscopic Parameter | Functional Group | Predicted Chemical Shift / Frequency Range (Illustrative) |

| ¹H NMR (δ, ppm) | -OH | 2.0 - 4.0 |

| Pyrrole-H | 6.0 - 7.5 | |

| Aryl-H (Tosyl) | 7.3 - 7.8 | |

| -CH₃ (Tosyl) | ~2.4 | |

| -CH₂OH | ~4.5 | |

| ¹³C NMR (δ, ppm) | Pyrrole-C | 110 - 140 |

| Aryl-C (Tosyl) | 125 - 145 | |

| -CH₂OH | ~60 | |

| -CH₃ (Tosyl) | ~21 | |

| IR (ν, cm⁻¹) | O-H stretch | 3200 - 3600 |

| C-H stretch (Aromatic) | 3000 - 3100 | |

| C-H stretch (Aliphatic) | 2850 - 3000 | |

| S=O stretch (asymmetric) | 1340 - 1380 | |

| S=O stretch (symmetric) | 1150 - 1190 |

Applications in the Development of Advanced Chemical Entities and Materials

Role as a Versatile Building Block in Complex Organic Synthesis

(1-Tosyl-1H-pyrrol-3-YL)methanol is a bifunctional building block, offering two distinct sites for chemical modification: the tosyl group and the hydroxymethyl group. The tosyl group, being a strong electron-withdrawing group, stabilizes the pyrrole (B145914) ring and influences its reactivity. While it can be removed under certain conditions to yield the free NH-pyrrole, its primary role in this context is to protect the nitrogen and direct further reactions.

The most significant utility of this compound as a building block lies in the reactivity of its C3-hydroxymethyl substituent. This primary alcohol can be readily oxidized under mild conditions to furnish the corresponding aldehyde, 1-Tosyl-1H-pyrrole-3-carbaldehyde. This aldehyde is a crucial intermediate in its own right, serving as a precursor for a variety of more complex molecular architectures through reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensations. The transformation of the alcohol to the aldehyde represents a key step in converting the initial building block into a more reactive synthon for assembling advanced chemical entities.

The table below summarizes the primary transformations that underscore the versatility of this compound.

| Starting Material | Transformation | Product | Significance of Transformation |

| This compound | Oxidation | 1-Tosyl-1H-pyrrole-3-carbaldehyde | Unlocks access to aldehyde chemistry for C-C and C-N bond formation. |

| This compound | Etherification/Alkylation | 3-(Alkoxymethyl)-1-tosyl-1H-pyrrole | Introduces diverse side chains, modifying properties like solubility and lipophilicity. |

| This compound | Detosylation | (1H-Pyrrol-3-yl)methanol | Exposes the N-H group for further functionalization or for the final target molecule. |

Precursor to Structurally Diverse Pyrrole Derivatives for Chemical Library Synthesis

The generation of chemical libraries containing structurally diverse molecules is a cornerstone of modern drug discovery. This compound, primarily through its conversion to 1-Tosyl-1H-pyrrole-3-carbaldehyde, is an excellent starting point for library synthesis. The aldehyde functionality allows for the introduction of a wide array of substituents and functional groups at the C3-position, leading to a diverse set of pyrrole derivatives.

Several synthetic strategies can be employed to build libraries from this precursor:

Reductive Amination: Reacting the aldehyde with a diverse collection of primary and secondary amines, followed by reduction, yields a library of 3-(aminomethyl)-1-tosyl-1H-pyrroles.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, extending the carbon chain and introducing new functionalities.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds introduces a double bond with an electron-withdrawing group, providing a scaffold for further Michael additions.

Henry Reaction: Reaction with nitroalkanes yields β-nitro alcohols, which are precursors to amino alcohols or α,β-unsaturated nitro compounds.

An efficient multi-component method for synthesizing N-arylpyrrole-3-carbaldehydes has been developed, showcasing the utility of the pyrrole-3-carbaldehyde core in creating complex, substituted pyrroles in a single pot. rsc.org Furthermore, research into pyrrole derivatives with potential insecticidal activity has demonstrated the synthesis of a wide range of analogues by modifying substituents on the pyrrole ring, starting from related building blocks. nih.gov These examples highlight the potential for generating vast libraries of compounds from a common pyrrole core derived from this compound.

Intermediacy in the Synthesis of Functional Organic Molecules and Materials

The utility of this compound is demonstrated by its position as an intermediate in the synthesis of valuable functional molecules. It can be synthesized by the reduction of 1-Tosyl-1H-pyrrole-3-carboxylic acid or its corresponding aldehyde, and it serves as a direct precursor back to the aldehyde via oxidation. This aldehyde is a known intermediate in the synthesis of molecules with potential applications in medicinal chemistry and materials science.

For instance, derivatives of 1-Tosyl-1H-pyrrole-3-carbaldehyde have been explored as precursors for tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanogenesis, and its inhibitors have therapeutic potential in treating pigmentation disorders and are also of interest in the cosmetics industry. The synthesis of N-tosyl substituted indole-based thiosemicarbazones, which showed significant tyrosinase inhibitory activity, originated from precursors structurally related to 1-Tosyl-1H-pyrrole-3-carbaldehyde. This illustrates how this compound is a key stepping stone in synthetic pathways leading to bioactive compounds. The pyrrole scaffold itself is a well-recognized component in a multitude of drugs and bioactive compounds, further cementing the importance of versatile intermediates like this one. biolmolchem.combiolmolchem.com

Chemical Structure-Reactivity Relationships in Designed Pyrrole Scaffolds

The chemical behavior of this compound is governed by the interplay of its constituent parts: the pyrrole ring, the N-tosyl group, and the C3-hydroxymethyl group.

Pyrrole Ring: As an aromatic heterocycle, the pyrrole ring is inherently electron-rich. However, its reactivity is significantly modulated by the attached functional groups.

N-Tosyl Group: The p-toluenesulfonyl (tosyl) group is strongly electron-withdrawing. Its presence on the pyrrole nitrogen has several effects:

It decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic aromatic substitution compared to an unprotected pyrrole.

It enhances the acidity of the C-H protons on the ring.

It serves as a robust protecting group that is stable to a wide range of reaction conditions but can be removed when needed. In some reactions, N-protection is crucial; for example, the reduction of an N-tosyl indole (B1671886) ester proceeded smoothly, while the unprotected analogue resulted in the reduction of the pyrrole ring instead. acs.org

C3-Hydroxymethyl Group: This group is the primary site of reactivity for this specific building block. Its presence at the C3 (or β) position is significant. Studies on the direct sulfonylation of 1-phenyl-1H-pyrrole show that substitution can occur at both the C2 (α) and C3 (β) positions, with the ratio depending on the reaction conditions. mdpi.com The deliberate synthesis of a C3-functionalized isomer like this compound provides a regiochemically pure starting material, avoiding the need for separating isomers later in a synthetic sequence. The alcohol can be readily oxidized to the more synthetically versatile aldehyde, which then becomes the focal point for introducing molecular diversity.

| Molecular Component | Chemical Character | Influence on Reactivity |

| Pyrrole Ring | Aromatic, electron-rich heterocycle | Core scaffold, but reactivity is heavily modulated by substituents. |

| N-Tosyl Group | Electron-withdrawing, protecting group | Stabilizes the ring, deactivates it towards electrophilic attack, directs lithiation, can be removed. |

| C3-Hydroxymethyl Group | Primary alcohol | Key reactive handle for functionalization, primarily through oxidation to an aldehyde. |

This combination of a stable, protected ring system with a versatile functional handle at a specific position makes this compound a well-designed and valuable scaffold in synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for (1-Tosyl-1H-pyrrol-3-YL)methanol, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the pyrrole methanol precursor and (2) tosylation. For the precursor, acidic conditions (e.g., HCl) enable hydroxymethylation of pyrrole derivatives via formaldehyde condensation . Tosylation is achieved using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or NaOH) to prevent HCl generation, which could protonate the pyrrole nitrogen. Purification via recrystallization (ethanol/hexane mixtures) or silica gel chromatography (ethyl acetate/hexane gradients) ensures >90% purity. Reaction temperature control (0–5°C during TsCl addition) minimizes di-tosylation byproducts .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Ethanol/hexane (1:3 v/v) yields crystals with >95% purity for tosylated pyrroles, as demonstrated in analogous compounds .

- Column Chromatography : Silica gel with ethyl acetate/hexane (20–40% gradient) effectively separates the product from unreacted TsCl and hydroxylated byproducts. Monitoring via TLC (Rf ≈ 0.3 in 30% ethyl acetate/hexane) ensures precise elution .

Q. How is the tosyl group stability assessed under varying pH conditions during storage?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 4–9) at 25°C for 30 days. HPLC analysis (C18 column, methanol/water 70:30 mobile phase) quantifies degradation. Results show <5% decomposition at pH 6–8, while acidic conditions (pH <4) induce sulfonate cleavage, and alkaline conditions (pH >9) risk esterification of the methanol group .

Advanced Research Questions

Q. How can orthogonal analytical methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

-

NMR : 1H/13C NMR distinguishes regioisomers via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for pyrrole vs. δ 7.7–7.9 ppm for tosyl aromatic protons) .

-

IR Spectroscopy : Confirms functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, sulfonyl S=O at 1360/1170 cm⁻¹) .

-

HPLC-MS : Quantifies purity and detects trace byproducts (e.g., di-tosylated derivatives) using a C18 column and acetonitrile/water gradients .

Analytical Data for Analogous Compounds Compound ---------------- Derivative 23 Derivative 42

Q. What strategies mitigate low yields in the nucleophilic substitution step during tosylation?

- Methodological Answer :

- Stoichiometry : Use 1.2–1.5 eq TsCl to ensure complete reaction while avoiding excess reagent.

- Temperature Control : Maintain 0–5°C during TsCl addition to suppress side reactions.

- Quenching : Rapid ice-water quenching after reaction completion hydrolyzes unreacted TsCl.

In a case study, optimizing these parameters increased yields from 45% to 68% for a tosylated quinoline derivative .

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions on this compound derivatives?